5-Iodo-2-methylthiazole
Description
Significance of Thiazole (B1198619) Derivatives in Contemporary Organic Synthesis
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone scaffold in organic chemistry. analis.com.my Derivatives of thiazole are integral components of numerous natural products, including the essential vitamin thiamine (B1217682) (B1) and the potent anticancer agent epothilone. wikipedia.org The thiazole ring is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, such as antimicrobial, anticancer, antiviral, anti-inflammatory, and antidiabetic properties. nih.govacs.org Research has shown that designing molecules containing multiple thiazole units can enhance their therapeutic effects. nih.gov
Beyond pharmaceuticals, thiazole derivatives are finding applications in materials science. Their unique electronic and optical properties make them suitable for developing advanced materials like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The versatility and broad utility of thiazoles establish them as valuable intermediates and target molecules in diverse scientific fields. analis.com.my
Role of Halogenated Heterocycles as Pivotal Synthetic Intermediates
Halogenated heterocyclic compounds are indispensable tools in synthetic organic chemistry. sigmaaldrich.com The presence of a halogen atom (F, Cl, Br, I) on a heterocyclic ring provides a reactive handle for a multitude of chemical transformations. mdpi.compreprints.orgnih.gov Due to their inherent electrophilicity and capacity to function as good leaving groups, halogens play a pivotal role in the activation and structural modification of organic molecules. preprints.orgnih.gov
These compounds are particularly valued as substrates in a vast array of synthetic protocols, most notably in palladium-catalyzed cross-coupling reactions and lithiation-substitution sequences. sigmaaldrich.comsigmaaldrich.com The halogen atom, especially iodine, facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly functionalized and complex molecular architectures from simpler precursors. mdpi.compreprints.orgnih.gov The ability to selectively introduce functionality via the halogen atom makes these intermediates foundational to modern drug discovery and materials science.
Specific Academic and Research Relevance of 5-Iodo-2-methylthiazole
This compound is a specialized heterocyclic building block of significant interest in academic and industrial research. Its relevance stems from the specific arrangement of its functional groups: an iodine atom at the C5 position and a methyl group at the C2 position. The iodine atom serves as a highly effective leaving group, making the C5 position ripe for functionalization through various transition-metal-catalyzed cross-coupling reactions.
This specific reactivity profile allows chemists to use this compound as a key intermediate for the synthesis of more elaborate molecules with potential applications in medicinal chemistry and materials science. evitachem.com Its utility in well-established and powerful synthetic methods like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions underscores its role as a versatile tool for constructing diverse molecular libraries for biological screening and the development of novel functional materials.
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INS/c1-3-6-2-4(5)7-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPHZZQQZDQEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1412902-50-1 | |
| Record name | 5-IODO-2-METHYL-1,3-THIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Iodo 2 Methylthiazole
General Thiazole (B1198619) Ring Synthesis Approaches Relevant to 2-Methylthiazole (B1294427) Precursors
The formation of the 2-methylthiazole ring is a critical preliminary step. Various synthetic methods, ranging from historical name reactions to modern catalytic systems, can be employed.
The Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole nucleus. This method classically involves the condensation reaction between an α-haloketone and a thioamide. mdpi.com For the synthesis of 2-methylthiazole derivatives, thioacetamide (B46855) is the requisite thioamide component. The reaction proceeds via nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.
For instance, the synthesis of a 2-methylthiazole derivative can be achieved by reacting an appropriate α-haloketone with thioacetamide in a suitable solvent like ethanol, often under reflux conditions. A study detailed the synthesis of a 2-methylthiazole derivative from bromopropanal and thioacetamide, resulting in a moderate yield. mdpi.com The versatility of the Hantzsch synthesis allows for the preparation of various substituted 2-methylthiazoles by simply changing the α-haloketone starting material.
Table 1: Examples of Hantzsch-Type Synthesis for 2-Methylthiazole Derivatives
| α-Halo Ketone/Aldehyde | Thioamide | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-4'-chloroacetophenone | Thioacetamide | Ethanol or DMF | Reflux, 4-6 h | 4-(4-Chlorophenyl)-2-methylthiazole | 70-85 | |
| Bromopropanal derivative | Thioacetamide | Not specified | Not specified | Substituted 2-methylthiazole | 83 | mdpi.com |
To improve efficiency and reduce waste, modern synthetic chemistry has moved towards one-pot multicomponent reactions (MCRs). These reactions combine three or more starting materials in a single reaction vessel to form a complex product, such as a thiazole derivative, without isolating intermediates. nih.gov
Transition metal catalysis offers powerful and selective methods for constructing heterocyclic rings. mdpi.com Palladium- and copper-catalyzed cross-coupling reactions are prominent in this area. For instance, palladium-catalyzed direct arylation can be used to functionalize pre-formed thiazole rings, which is a modification strategy rather than a de novo ring synthesis. sci-hub.se
More relevant to ring formation, transition metal-catalyzed cyclization reactions provide direct routes to the thiazole core. mdpi.com For example, copper-catalyzed coupling of oxime acetates with isothiocyanates can yield 4-substituted 2-aminothiazoles. organic-chemistry.org While not a direct route to 2-methylthiazole itself without further modification, these modern methods highlight the power of transition metals in constructing the thiazole scaffold under mild conditions. organic-chemistry.org Rhodium(II) catalysts have been used to react 1-sulfonyl-1,2,3-triazoles with thionoesters to provide thiazoles. organic-chemistry.org
Modern One-Pot Multicomponent Cyclization Reactions
Direct Iodination Strategies for 2-Methylthiazole
Once the 2-methylthiazole precursor is synthesized, the next step is the introduction of an iodine atom. This is typically accomplished via an electrophilic aromatic substitution reaction.
The direct iodination of 2-methylthiazole preferentially occurs at the 5-position due to the electronic nature of the ring. Various iodinating reagents can be employed for this transformation. Common reagents include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). researchgate.netresearchgate.net
The reaction can be performed using NIS in the presence of a catalyst like indium(III) triflate (In(OTf)₃) in a solvent such as acetonitrile, which leads to regioselective iodination at the C5 position with high yield. jst.go.jp Another approach involves using molecular iodine with an oxidant. For example, a mixture of bis(methanesulfonyl) peroxide and an iodide source can generate a highly reactive iodinating species capable of iodinating heterocycles like thiazole. d-nb.info In some cases, the reaction is carried out in the presence of a base to neutralize the hydrogen iodide byproduct. A kinetic study of the iodination of 2-methylthiazole using I₂ and ICl in an aqueous medium confirmed it to be a rapid electrophilic substitution. researchgate.netresearchgate.net
Table 2: Reagents for Electrophilic Iodination of Thiazole Derivatives
| Thiazole Substrate | Reagent | Catalyst/Conditions | Position | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromo-2,4'-bithiazole | N-Iodosuccinimide (NIS) | In(OTf)₃, MeCN | C5 | 84 | jst.go.jp |
| 2-Aminothiazole derivative | CuI | Acetonitrile, RT | C2 | 50 | nih.gov |
| 2-Methylthiazole | Iodine (I₂) / Iodine Monochloride (ICl) | Aqueous medium | C5 | Kinetic study | researchgate.net |
| 4-Methylthiazole-5-methanol | NaI | Sulfuric acid (catalyst) | Not specified | Not specified | google.com |
The regioselectivity of electrophilic substitution on the thiazole ring is governed by the electron distribution within the heterocycle. The C5 position of thiazole is the most electron-rich and thus the most susceptible to attack by electrophiles. This is because the nitrogen atom at position 3 withdraws electron density from C2 and C4, while the sulfur atom at position 1 donates electron density, primarily to C2 and C5. The net effect makes C5 the most nucleophilic carbon.
The presence of a methyl group at the C2 position further influences this selectivity. The methyl group is an electron-donating group (via induction and hyperconjugation), which further activates the ring towards electrophilic attack. While it activates both the C4 and C5 positions, the inherent higher nucleophilicity of C5 makes it the primary site of substitution. researchgate.net Kinetic studies have quantitatively confirmed that the rate of iodination is influenced by substituents on the thiazole ring, with electron-donating groups increasing the reaction rate. researchgate.netresearchgate.net Therefore, the direct iodination of 2-methylthiazole with an electrophilic iodine source reliably and selectively yields 5-iodo-2-methylthiazole. researchgate.netjst.go.jp
Optimization of Reaction Conditions for Efficient this compound Formation
The direct iodination of 2-methylthiazole is an electrophilic aromatic substitution, where the C5 position is the most reactive site. The efficiency of this reaction is highly dependent on the choice of iodinating agent, solvent, and catalyst.
Kinetic studies on the iodination of 2-methylthiazole have shown that the reaction is rapid. researchgate.net The rate of iodination is faster for 4-methylthiazole (B1212942) than for 2-methylthiazole, which is in turn faster than for the parent thiazole, indicating the influence of the methyl group's position on the ring's reactivity. researchgate.net
Commonly, direct iodination of aromatic compounds that are resistant to it can be achieved using a mixture of an iodine source and a strong oxidizing agent. doubtnut.com For thiazoles, this often involves reagents like iodine monochloride (ICl) or a combination of molecular iodine (I₂) and an oxidant such as nitric acid, hydrogen peroxide, or iodic acid (HIO₃). researchgate.netnih.govgoogleapis.com The use of an acid catalyst, like sulfuric acid, is often necessary to enhance the electrophilicity of the iodinating species. nih.govgoogle.com
Optimization parameters for such reactions typically involve adjusting the temperature and reaction time. For instance, iodination using HIO₃ in a mixture of acetic acid, acetic anhydride, and sulfuric acid may require initial cooling to control the exothermic reaction, followed by heating to drive the reaction to completion. nih.gov The workup procedure is also critical and usually involves quenching the reaction mixture in an aqueous solution of a reducing agent like sodium sulfite (B76179) (Na₂SO₃) to remove excess iodine and other oxidizing species. nih.gov
Table 1: Optimization Parameters for Direct Iodination
| Parameter | Variation | Effect on Reaction |
|---|---|---|
| Iodinating System | I₂/H₂O₂, I₂/HIO₃, ICl | Choice affects reactivity and required conditions. Oxidizing systems are needed for direct iodination. nih.govgoogle.com |
| Catalyst/Acid | H₂SO₄ | Increases electrophilicity of the iodinating agent, essential for deactivated rings. nih.govgoogle.com |
| Solvent | Acetic Acid/Acetic Anhydride | Common solvent system for electrophilic iodination. nih.gov |
| Temperature | 0°C to 90°C | Initial cooling followed by heating can control the reaction rate and improve yield. nih.govgoogleapis.comchemicalbook.com |
| Workup | Quenching with Na₂SO₃ | Removes unreacted iodine and byproducts. nih.govgoogleapis.com |
Synthesis of this compound via Halogenation-Nucleophilic Substitution Sequences
This pathway describes the formation of the target compound through a two-step process involving halogenation followed by a nucleophilic substitution. A common strategy involves the direct electrophilic iodination of a suitable 2-methylthiazole precursor. For example, starting with 2-amino-4-methylthiazole, the C5 position can be selectively halogenated. nih.gov While direct iodination at the C5 position of 2-aminothiazoles can be challenging due to the instability of copper(II) iodide, analogous bromination and chlorination reactions proceed readily, suggesting a similar pathway for iodination under appropriate conditions. nih.gov
Another interpretation of this sequence involves the lithiation of the thiazole ring followed by quenching with an electrophilic iodine source. Treatment of 2-methylthiazole with a strong base like n-butyllithium (n-BuLi) results in deprotonation primarily at the C5 position, creating a 5-lithio-2-methylthiazole intermediate. scribd.com This nucleophilic species can then react with an electrophile such as molecular iodine (I₂) to yield this compound. rsc.org This method offers high regioselectivity.
Reaction Scheme: Lithiation-Iodination Sequence
2-methylthiazole + n-BuLi → 5-lithio-2-methylthiazole
5-lithio-2-methylthiazole + I₂ → this compound
Alternative Synthetic Routes to the this compound Core
Precursor-Based Cyclization and Post-Functionalization
The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring from acyclic precursors. google.comyoutube.combeilstein-journals.org In the context of this compound, this would involve the condensation of an α-halocarbonyl compound containing an iodine atom at the eventual C5 position with thioacetamide.
A plausible route would start with an appropriately substituted three-carbon precursor, such as an α-halo-β-iodoketone, which would then be cyclized with thioacetamide. The challenge often lies in the synthesis and stability of the required iodinated precursors.
An alternative "post-functionalization" approach involves first synthesizing the 2-methylthiazole ring and then introducing the iodine atom. For instance, 4-(halophenyl)-2-methylthiazoles can be synthesized by reacting 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide. nih.gov This core could then be iodinated at the C5 position.
Transformations of Other Halogenated 2-Methylthiazoles
This compound can be synthesized from other halogenated derivatives, primarily through halogen exchange reactions or metal-halogen exchange followed by iodination.
A Finkelstein reaction, which involves treating a halogenated compound with an iodide salt, can be used to convert 5-bromo- or 5-chloro-2-methylthiazole into the iodo derivative. manac-inc.co.jp This S_N2-type reaction is driven by the higher nucleophilicity of the iodide ion and the precipitation of the resulting metal chloride or bromide in a suitable solvent like acetone. manac-inc.co.jp Copper(I) iodide is often used as a catalyst in these aromatic Finkelstein reactions to facilitate the exchange on the aryl halide. gla.ac.uk
Table 2: Halogen Exchange Reaction Conditions
| Starting Material | Reagents | Catalyst | Solvent | Temperature |
|---|---|---|---|---|
| 5-Bromo-2-methylthiazole (B79511) | Sodium Iodide (NaI) | Copper(I) Iodide (CuI) | Dioxane or DMF | 110-130°C |
| 5-Chloro-2-methylthiazole | Sodium Iodide (NaI) | Copper(I) Iodide (CuI) | Dioxane or DMF | 110-130°C |
Data derived from analogous aromatic halogen exchange reactions. gla.ac.uk
Alternatively, a bromine-lithium exchange can be performed on 5-bromo-2-methylthiazole using an organolithium reagent like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) or n-BuLi at low temperatures. rsc.orgarkat-usa.org This generates the highly reactive 5-lithio-2-methylthiazole intermediate, which is then quenched with an iodine source to afford the final product. rsc.orgresearchgate.net This method is particularly useful for introducing iodine when direct iodination or Finkelstein reactions are not feasible.
Reactivity and Synthetic Transformations of 5 Iodo 2 Methylthiazole
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For 5-iodo-2-methylthiazole, the high reactivity of the C-I bond makes it an excellent substrate for these transformations. fu-berlin.de
Palladium catalysts are widely used for their efficiency and functional group tolerance in cross-coupling reactions. nobelprize.org
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.com This reaction is instrumental in synthesizing 5-aryl-2-methylthiazoles. For instance, the coupling of this compound with various arylboronic acids provides a direct route to these derivatives.
The general reaction scheme is as follows:
This compound + Arylboronic acid --(Pd catalyst, Base)--> 5-Aryl-2-methylthiazole
Research has shown that the choice of catalyst, base, and solvent system is crucial for achieving high yields. mdpi.com For example, a common catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand, with a base like sodium carbonate or potassium phosphate (B84403) in a solvent mixture such as DMF/water or toluene/ethanol/water. mdpi.comresearchgate.net The reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds, allowing for selective coupling. mdpi.comlibretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling with 5-Halo-2-methylthiazole Analogues
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 95 | researchgate.net |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 92 | rsc.org |
This table presents representative data for analogous 5-halothiazole systems to illustrate typical reaction conditions and outcomes.
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. taylorandfrancis.com this compound can be coupled with various alkenes to introduce vinyl groups at the 5-position of the thiazole (B1198619) ring.
The reaction typically employs a palladium(0) catalyst, which can be generated from Pd(OAc)₂, and a base such as triethylamine. fu-berlin.de The choice of phosphine ligands can influence the reaction's efficiency and selectivity. uniurb.it
A general representation of the Heck reaction is:
This compound + Alkene --(Pd catalyst, Base)--> 5-Vinyl-2-methylthiazole
While specific examples for this compound are not extensively documented in the provided search results, the general reactivity of aryl iodides in Heck reactions is well-established. fu-berlin.detaylorandfrancis.com The reaction conditions often require elevated temperatures and polar aprotic solvents like DMF or NMP. fu-berlin.de
The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. libretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. nih.gov The use of this compound in Sonogashira couplings allows for the direct introduction of an alkynyl moiety at the 5-position.
The general reaction is:
This compound + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, Base)--> 5-Alkynyl-2-methylthiazole
This reaction is known for its mild conditions and tolerance of a wide range of functional groups. rsc.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. rsc.org
Table 2: Representative Sonogashira Coupling Conditions
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | Room Temp | libretexts.orgnih.gov |
| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃/CuI | i-Pr₂NEt | DMF | 60 | sci-hub.se |
This table illustrates typical conditions used in Sonogashira couplings of aryl iodides.
Stille Coupling: This reaction pairs the organohalide with an organotin compound, catalyzed by palladium. researchgate.netorganic-chemistry.org The reaction is highly versatile but is often avoided due to the toxicity of organotin reagents. organic-chemistry.org
Negishi Coupling: This coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.org It is known for its high reactivity and functional group tolerance. organic-chemistry.org The reaction of this compound with an organozinc reagent in the presence of a palladium catalyst would yield the corresponding 5-substituted-2-methylthiazole. researchgate.netresearchgate.net
Kumada Coupling: This was one of the first cross-coupling reactions developed and uses a Grignard reagent (organomagnesium halide) as the coupling partner with a nickel or palladium catalyst. organic-chemistry.orgmdpi.com Its application can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups. mdpi.com
Hiyama Coupling: This reaction involves the coupling of an organosilane with an organohalide, activated by a fluoride (B91410) source or a base. organic-chemistry.org It is considered a greener alternative to Stille coupling due to the low toxicity of silicon byproducts. organic-chemistry.org The Hiyama-Denmark modification allows the reaction to proceed without a fluoride activator. organic-chemistry.org
Table 3: Overview of Other Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Key Features |
|---|---|---|
| Stille | Organotin (R-SnR'₃) | Versatile, but tin reagents are toxic. researchgate.netorganic-chemistry.org |
| Negishi | Organozinc (R-ZnX) | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org |
| Kumada | Organomagnesium (R-MgX) | Uses readily available Grignard reagents; can have functional group compatibility issues. organic-chemistry.orgmdpi.com |
Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-catalyzed methods, often offering different reactivity and being more cost-effective. nih.gov These reactions are particularly useful for forming C-N, C-O, and C-S bonds, as well as C-C bonds.
For instance, copper-catalyzed C-H arylation can be used to functionalize thiazoles. organic-chemistry.org In the context of this compound, copper catalysis can be employed in Ullmann-type reactions to form C-O or C-N bonds. For example, the coupling of this compound with phenols or amines in the presence of a copper catalyst and a suitable ligand would yield the corresponding 5-aryloxy- or 5-amino-2-methylthiazoles. A common system involves CuI as the catalyst, a ligand such as 1,10-phenanthroline, and a base like Cs₂CO₃ in a solvent like toluene.
Copper can also catalyze dehydrogenative cross-coupling reactions between two different azole rings, offering a direct method to synthesize biheterocyclic compounds. amazonaws.comorganic-chemistry.org
Sonogashira Coupling for Alkyne Introduction
Nickel-Catalyzed Cross-Couplings
Nickel-catalyzed cross-coupling reactions represent a powerful method for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. These reactions offer an alternative to the more common palladium-catalyzed methods and can provide complementary reactivity and selectivity.
Research has shown that nickel catalysts are effective in mediating the coupling of aryl halides, including iodo-substituted heterocycles like this compound, with various coupling partners. mit.eduwisc.edunih.gov For instance, nickel-catalyzed cross-electrophile coupling reactions have emerged as a promising strategy, directly coupling two different electrophiles with the aid of a stoichiometric reductant. wisc.edu This approach avoids the need for pre-formed organometallic reagents, which can be sensitive or difficult to prepare.
In the context of this compound, a nickel-catalyzed coupling could involve its reaction with another electrophile, such as an alkyl or aryl halide, in the presence of a reducing agent like zinc or manganese. The catalytic cycle would typically involve the oxidative addition of the nickel(0) catalyst to the C-I bond of the thiazole, followed by a series of steps to incorporate the second coupling partner and reductively eliminate the final product. The choice of ligand on the nickel catalyst is crucial for the success of these reactions, influencing both catalytic activity and selectivity.
While specific examples detailing the nickel-catalyzed cross-coupling of this compound are not extensively documented in the provided results, the general principles of nickel catalysis strongly support its applicability. For example, thiazoles have been successfully employed in Ag-Ni electrocatalytic decarboxylative arylations, demonstrating the compatibility of the thiazole ring system with nickel-based catalytic cycles. amazonaws.com Furthermore, the successful coupling of other iodo-substituted heterocycles underscores the potential for this compound to participate in similar transformations.
Nucleophilic Aromatic Substitution Reactions at the 5-Iodo Position
The carbon-iodine bond at the 5-position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr), although it is generally less reactive than its palladium- or nickel-catalyzed cross-coupling counterparts. In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, iodide), proceeding through a high-energy intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org
For an SNAr reaction to occur readily, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org The thiazole ring itself is electron-deficient, which can facilitate nucleophilic attack to some extent. The reaction of this compound with a strong nucleophile would involve the addition of the nucleophile to the C5 position, forming a negatively charged intermediate that is stabilized by the heteroatoms in the ring. Subsequent elimination of the iodide ion restores the aromaticity of the thiazole ring.
Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. chemistrysteps.com The reaction conditions often require elevated temperatures and the use of a strong base to generate the active nucleophile. While direct examples of SNAr on this compound are not prevalent in the search results, the general mechanism is a fundamental concept in aromatic chemistry. chemistrysteps.comlibretexts.org For instance, studies on other halo-thiazoles have shown that the halide can be displaced by strong nucleophiles. jocpr.com
Derivatization and Further Functionalization Strategies
Beyond cross-coupling and nucleophilic substitution at the iodo-position, this compound can be further modified at both the heteroatom positions and the 2-methyl group, allowing for the synthesis of a wide array of derivatives.
Introduction of Diverse Heteroatom Functionalities
The iodine atom at the 5-position serves as a valuable handle for introducing various heteroatom-containing functional groups. This is most commonly achieved through transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions are widely used for this purpose.
A Sonogashira coupling reaction between this compound and a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst, would yield a 5-alkynyl-2-methylthiazole. This methodology has been successfully applied to other iodo-substituted heterocycles. researchgate.net Similarly, Buchwald-Hartwig amination, another palladium-catalyzed process, would allow for the introduction of nitrogen-based nucleophiles, such as primary or secondary amines, to afford 5-amino-2-methylthiazole derivatives.
The introduction of oxygen and sulfur nucleophiles can also be accomplished through palladium- or copper-catalyzed couplings. For instance, reacting this compound with an alcohol or a phenol (B47542) in the presence of a suitable catalyst and base would lead to the formation of a 5-alkoxy- or 5-aryloxy-2-methylthiazole.
Electrophilic and Nucleophilic Modifications at the 2-Methyl Group
The 2-methyl group of this compound is also a site for further functionalization. The protons on this methyl group are weakly acidic and can be removed by a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. This carbanion can then react with a variety of electrophiles.
For example, reaction with an aldehyde or ketone would result in the formation of a β-hydroxyalkyl side chain at the 2-position. Subsequent oxidation could then furnish a 2-acylthiazole derivative. Quenching the carbanion with an alkyl halide would lead to chain extension, producing a 2-ethyl or longer alkyl-substituted thiazole.
Furthermore, the methyl group can be a site for radical reactions. For instance, radical bromination using a reagent like N-bromosuccinimide (NBS) under photochemical or radical initiator conditions could potentially introduce a bromine atom, yielding 2-(bromomethyl)-5-iodothiazole. This brominated intermediate would then be a versatile substrate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities at the 2-position.
Below is a table summarizing potential derivatization reactions of this compound.
| Reaction Type | Position of Functionalization | Reagents and Conditions | Product Type |
| Nickel-Catalyzed Cross-Coupling | 5-position | R-X, Ni catalyst, reductant | 5-Alkyl/Aryl-2-methylthiazole |
| Nucleophilic Aromatic Substitution | 5-position | Nu-H, strong base, heat | 5-Nu-2-methylthiazole |
| Sonogashira Coupling | 5-position | Terminal alkyne, Pd catalyst, Cu(I) | 5-Alkynyl-2-methylthiazole |
| Buchwald-Hartwig Amination | 5-position | Amine, Pd catalyst, base | 5-Amino-2-methylthiazole |
| Deprotonation-Alkylation | 2-methyl group | Strong base (e.g., LDA), then E+ | 2-(Functionalized methyl)-5-iodothiazole |
Mechanistic Investigations of Reactions Involving 5 Iodo 2 Methylthiazole
Kinetic Studies of Iodination Processes
The formation of 5-iodo-2-methylthiazole typically proceeds via the electrophilic iodination of 2-methylthiazole (B1294427). Kinetic studies of this process are instrumental in understanding the reaction mechanism and the factors governing its efficiency. researchgate.net The halogenation of 2-methylthiazole is recognized as an electrophilic substitution reaction, where the presence of the electron-donating methyl group activates the thiazole (B1198619) ring, making it more susceptible to electrophilic attack. tsijournals.com These iodination reactions are generally rapid, necessitating specialized techniques like hydrodynamic voltammetry for accurate kinetic analysis. researchgate.netresearchgate.net
The choice of halogenating agent significantly impacts the rate of iodination. Studies comparing various molecular halogens and other iodinating agents provide quantitative insights into their relative reactivities.
A comparative kinetic study on the halogenation of 2-methylthiazole in an aqueous medium revealed that the reaction follows second-order kinetics. tsijournals.com The specific reaction rates for different halogens at a given temperature indicate that bromination is the fastest, followed by chlorination, with iodination being the slowest. tsijournals.com This reactivity order (Br₂ > Cl₂ > I₂) is influenced by factors such as the electronegativity and charge density of the halogens. tsijournals.com While iodine's lower electronegativity would suggest it is a stronger electrophile, its larger size and lower charge density result in a slower reaction rate compared to bromine and chlorine. tsijournals.com
Other iodinating reagents, such as iodine monochloride (ICl), have also been utilized for the iodination of 2-methylthiazole. researchgate.netresearchgate.net Kinetic assessments help in determining the order of reactivity of these reagents based on the calculated rate constants. researchgate.net In addition to direct halogenation, methods involving the in-situ generation of a more potent electrophilic iodinating species, such as reacting molecular iodine with silver salts like silver tosylate, have been shown to be effective for the C-H iodination of five-membered heterocycles like thiazole. nih.govacs.org
| Halogenating Reagent | Specific Reaction Rate (k₂) / M⁻¹s⁻¹ | Reference |
|---|---|---|
| Bromine (Br₂) | 65.51 | tsijournals.com |
| Chlorine (Cl₂) | 18.21 | tsijournals.com |
| Iodine (I₂) | 9.50 | tsijournals.com |
Reaction parameters such as temperature, solvent, and pH play a critical role in the kinetics of the iodination of 2-methylthiazole. Kinetic studies performed at various temperatures allow for the determination of thermodynamic parameters like the energy of activation. tsijournals.comresearchgate.net
As demonstrated in the halogenation of 2-methylthiazole, the specific reaction rate increases with a rise in temperature. tsijournals.com This relationship allows for the calculation of activation energies, which provide further insight into the reaction mechanism. researchgate.net For instance, the kinetics of the iodination of imidazole, a related azole, have been studied at various pH values and temperatures, showing the influence of these parameters on the reaction rate. researchgate.netresearchgate.net
| Temperature / K | Specific Reaction Rate (k₂) / M⁻¹s⁻¹ | Reference |
|---|---|---|
| 291.5 | 3.60 | tsijournals.com |
| 296.5 | 5.32 | tsijournals.com |
| 301.6 | 9.50 | tsijournals.com |
| 306.6 | 15.30 | tsijournals.com |
| 311.4 | 21.53 | tsijournals.com |
Comparative Reactivity Assessment of Halogenating Reagents
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. mdpi.comlibretexts.org The generally accepted catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.comchemrxiv.orgwhiterose.ac.uk
The reactivity of the organic halide in this step is highly dependent on the nature of the halogen. The C-X bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition for aryl halides follows the order I > Br > Cl. libretexts.orgyonedalabs.com This high reactivity makes this compound an excellent electrophile for cross-coupling reactions, as the oxidative addition to the C-I bond occurs readily. yonedalabs.com Mechanistic studies suggest that for aryl bromides and iodides, the oxidative addition can proceed from either a 12-electron monoligated palladium complex (PdL) or a 14-electron bisligated complex (PdL₂), depending on the reaction conditions and the nature of the ligand and aryl halide. chemrxiv.org
Following oxidative addition, the transmetalation step occurs, where the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. mdpi.comchemrxiv.org This step results in a diorganopalladium(II) complex. uwindsor.ca
The mechanism of transmetalation in Suzuki-Miyaura coupling has been the subject of extensive study. Two primary pathways are considered: the "boronate" pathway and the "oxide/hydroxide" pathway. researchgate.net
Boronate Pathway : The organoboronic acid reacts with a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium complex. chemrxiv.orgresearchgate.net
Oxide/Hydroxide (B78521) Pathway : A hydroxide or alkoxide ligand first coordinates to the palladium(II) center, forming a hydroxo-palladium complex. This complex then reacts with the neutral boronic acid, facilitating the transfer of the aryl group. chemrxiv.orgresearchgate.net
Recent studies combining experimental and computational methods suggest that under catalytic conditions, the transmetalation step often proceeds via a tetracoordinate boronate intermediate that features a Pd-O-B linkage. chemrxiv.org For some substrates, transmetalation can be the rate-limiting step of the catalytic cycle. ox.ac.uk
The final step of the catalytic cycle is reductive elimination. mdpi.comyonedalabs.com In this process, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the catalytically active palladium(0) species, allowing it to re-enter the cycle. chemrxiv.org
For reductive elimination to occur, the two organic ligands typically need to adopt a cis orientation on the square planar palladium(II) complex. yonedalabs.com The rate of this step can be influenced by several factors, including the steric and electronic properties of the ligands on the palladium and the organic groups themselves. For five-membered heterocyclic substrates like thiazoles, the use of sterically demanding and electron-rich phosphine (B1218219) ligands has been shown to facilitate the product-forming reductive elimination step. nih.gov Mechanistic studies suggest that increased rigidity and steric bulk around the palladium(II) center can accelerate the rate of reductive elimination. nih.gov
Transmetalation Steps in Organometallic Coupling
Mechanistic Insights into Other Transformation Reactions
Beyond the well-documented cross-coupling reactions, this compound participates in a variety of other chemical transformations. Understanding the mechanisms of these reactions is crucial for expanding its synthetic utility. This section explores the mechanistic details of several key transformation reactions, including nucleophilic aromatic substitution, lithiation and subsequent electrophilic quench, and radical reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the thiazole ring, enhanced by the electron-withdrawing effect of the iodine atom, makes the 5-position susceptible to nucleophilic attack. While direct nucleophilic substitution on an unactivated aryl iodide is generally difficult, the electronic properties of the thiazole ring can facilitate such reactions, likely through an SNAr (Substitution Nucleophilic Aromatic) mechanism.
The proposed mechanism for the SNAr reaction of this compound with a generic nucleophile (Nu-) is initiated by the attack of the nucleophile at the C5 position, which bears the iodine atom. This attack is the rate-determining step and leads to the formation of a high-energy intermediate known as a Meisenheimer complex. ibchem.com In this complex, the aromaticity of the thiazole ring is temporarily disrupted, and the negative charge is delocalized over the ring system, stabilized by the nitrogen and sulfur heteroatoms. The final step is the rapid expulsion of the iodide leaving group, which restores the aromaticity of the thiazole ring and yields the 5-substituted-2-methylthiazole product.
Factors influencing the feasibility and rate of SNAr reactions on this compound include the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents that can solvate the cation without deactivating the nucleophile generally favor the reaction.
Lithiation and Electrophilic Quench
Metal-halogen exchange is a powerful tool for the functionalization of heteroaromatic compounds. In the case of this compound, treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a lithium-iodine exchange. This reaction proceeds via a nucleophilic attack of the alkyllithium on the iodine atom, leading to the formation of 5-lithio-2-methylthiazole and an alkyl iodide byproduct.
The resulting 5-lithiated thiazole is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups at the C5 position. The general mechanism involves the attack of the carbanionic C5 center of the lithiated thiazole on the electrophile (E+). This reaction is typically very fast and irreversible.
A competing reaction pathway that can be observed during the lithiation of 2-methylthiazole derivatives is the deprotonation of the C2-methyl group, which is also acidic. arkat-usa.org However, in the case of this compound, the iodine-lithium exchange is generally faster and more favorable than the deprotonation of the methyl group, especially at low temperatures. This regioselectivity allows for the specific functionalization at the C5 position.
Radical Reactions
The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage under certain conditions, such as exposure to radical initiators or photolysis, to generate a 2-methylthiazol-5-yl radical. This radical species can then participate in a variety of radical-mediated transformations.
For instance, in radical-mediated cyclization reactions, the initially formed thiazolyl radical can add to an appropriately positioned intramolecular double or triple bond, leading to the formation of a new ring system. The mechanism involves the initial generation of the aryl radical, followed by an intramolecular radical addition to a π-system, and subsequent termination or further reaction of the resulting radical intermediate.
The regioselectivity of the radical addition is governed by the stability of the resulting radical intermediate and stereoelectronic factors. These reactions provide a powerful method for the construction of complex polycyclic and heterocyclic scaffolds containing the 2-methylthiazole motif.
Stereochemical and Regiochemical Control in this compound Reactivity
The outcomes of chemical reactions involving this compound are significantly influenced by stereochemical and regiochemical factors. A thorough understanding of these controlling elements is essential for the selective synthesis of desired isomers and stereoisomers.
Regiochemical Control
Regioselectivity in reactions of this compound is primarily dictated by the electronic and steric properties of the substituents on the thiazole ring. The interplay between the electron-donating methyl group at the C2 position and the electron-withdrawing, yet sterically demanding, iodo group at the C5 position governs the reactivity of the different positions on the ring.
Electrophilic Aromatic Substitution: The thiazole ring is generally electron-rich and susceptible to electrophilic attack. The directing effects of the substituents play a crucial role in determining the position of substitution. The C2-methyl group is an activating group and directs electrophiles to the C4 and C5 positions. However, the C5 position is already occupied by the iodo group. The iodine atom, being a halogen, is a deactivating group but an ortho-, para-director in classical aromatic systems. In the context of the thiazole ring, its electronic influence is more complex. Theoretical studies and experimental observations on related thiazole systems suggest that electrophilic attack is most likely to occur at the C4 position, which is activated by the C2-methyl group and is sterically accessible. researchgate.netias.ac.in
Metalation: As discussed in the previous section, the regioselectivity of metalation is a key consideration. In the competition between deprotonation of the C2-methyl group and halogen-metal exchange at the C5 position, the latter is generally favored for this compound when using organolithium reagents at low temperatures. arkat-usa.org This provides a reliable method for regioselective functionalization at the C5 position.
Cycloaddition Reactions: In cycloaddition reactions where this compound or a derivative acts as a dienophile or dipolarophile, the regioselectivity of the addition is governed by the electronic matching of the reactants. For instance, in a [4+2] cycloaddition (Diels-Alder reaction), the electron-withdrawing nature of the thiazole ring, enhanced by the iodo substituent, would favor reactions with electron-rich dienes. libretexts.org The regiochemical outcome would be determined by the alignment of the frontier molecular orbitals of the diene and the dienophile to achieve the lowest energy transition state.
Stereochemical Control
Stereochemical control becomes important when reactions involving this compound create new stereocenters. This can occur in several scenarios, including additions to the thiazole ring, reactions of chiral side chains, or the use of chiral catalysts.
Diastereoselectivity in Additions to the Ring: In reactions where a nucleophile or radical adds to the thiazole ring, if the attacking species or the substrate is chiral, diastereomeric products can be formed. The facial selectivity of the attack is influenced by the steric hindrance posed by the existing substituents on the thiazole ring. For instance, in a nucleophilic addition to a thiazolium salt derived from this compound, the incoming nucleophile would preferentially attack from the less hindered face of the molecule.
Reactions of Chiral Side Chains: When a chiral side chain is attached to the this compound core, reactions at or near the chiral center can proceed with stereochemical induction. The thiazole moiety can influence the stereochemical outcome of the reaction through steric or electronic effects. For example, in an aldol (B89426) reaction of an enolate derived from a carbonyl group attached to the thiazole, the existing stereocenter can direct the approach of the electrophile, leading to the preferential formation of one diastereomer.
Enantioselective Catalysis: The use of chiral catalysts is a powerful strategy for achieving enantiocontrol in reactions involving this compound. For example, in a transition metal-catalyzed cross-coupling reaction where a new stereocenter is formed, the use of a chiral ligand on the metal catalyst can create a chiral environment around the reacting species. This can lead to a significant enantiomeric excess of one enantiomer over the other. The mechanism of stereoselection in these cases involves the formation of diastereomeric transition states, with the chiral ligand favoring the pathway leading to the major enantiomer.
The following table summarizes the key factors influencing regiochemical and stereochemical outcomes in reactions of this compound:
| Reaction Type | Controlling Factors | Predicted Outcome |
| Regioselectivity | ||
| Electrophilic Substitution | Electronic effects of C2-Me and C5-I, steric hindrance. | Predominantly at the C4 position. |
| Metalation (organolithiums) | Relative acidity of C2-Me vs. C5-I exchange rate. | Predominantly C5-lithiation via I/Li exchange. |
| Cycloaddition | Frontier molecular orbital interactions, electronic nature of reactants. | Dependent on the specific diene/dipole partner. |
| Stereoselectivity | ||
| Diastereoselective Additions | Steric hindrance from ring substituents, existing chirality. | Attack from the less hindered face. |
| Reactions of Chiral Side Chains | Steric and electronic influence of the thiazole ring. | Diastereomeric excess dependent on substrate control. |
| Enantioselective Catalysis | Chiral ligand on the metal catalyst. | Enantiomeric excess dependent on catalyst control. |
Computational and Theoretical Studies of 5 Iodo 2 Methylthiazole and Its Reactivity
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules, offering a balance between computational cost and accuracy. schrodinger.com For 5-Iodo-2-methylthiazole, DFT calculations provide fundamental insights into its molecular geometry, conformational preferences, and electronic landscape.
Molecular Structure Optimization and Conformational Analysis
The first step in the computational analysis of this compound involves the optimization of its molecular structure to find the geometry with the lowest energy. This is typically performed using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p). worktribe.com The optimized structure reveals key bond lengths and angles that are crucial for understanding the molecule's stability and reactivity.
While this compound itself is a relatively rigid molecule, conformational analysis is pertinent to the orientation of the methyl group. The rotation of the methyl group has a low energy barrier, and its preferred orientation can influence the molecule's crystal packing and intermolecular interactions. Microwave spectroscopy studies on related molecules like 2-methylthiazole (B1294427) have been used to determine such rotational barriers experimentally, which can be corroborated by theoretical calculations. researchgate.net
Table 1: Predicted Geometrical Parameters for Thiazole (B1198619) Derivatives (Note: As specific data for this compound is not readily available in the literature, this table presents typical bond lengths for related thiazole structures to provide context. The values are approximations and would need to be specifically calculated for this compound.)
| Bond/Angle | Typical Value |
| C2-S1 Bond Length | ~1.72 Å |
| C5-C4 Bond Length | ~1.37 Å |
| C5-I Bond Length | ~2.08 Å |
| C2-N3 Bond Angle | ~115° |
| S1-C2-N3 Bond Angle | ~110° |
Electronic Structure Analysis (HOMO-LUMO, NBO)
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this, as the energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wuxiapptec.com A smaller gap suggests that the molecule is more polarizable and can more readily undergo electronic transitions. materialsciencejournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the iodine atom, while the LUMO would likely be distributed over the ring and the C-I bond, indicating its potential as an electrophilic site.
Natural Bond Orbital (NBO) analysis provides a more detailed picture of the electron distribution by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. acs.org This analysis can quantify the delocalization of electron density and the strength of hyperconjugative interactions. For this compound, NBO analysis would be expected to show significant delocalization within the thiazole ring and interactions between the lone pairs of the sulfur and nitrogen atoms with the ring's π-system. The analysis of the C-I bond would reveal its polarization and the nature of the iodine's lone pairs.
Table 2: Conceptual Electronic Properties from DFT Calculations (Note: This table presents conceptual data for a hypothetical DFT calculation on this compound, based on trends observed in similar molecules.)
| Property | Conceptual Value | Significance |
| HOMO Energy | ~ -6.5 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | ~ -1.0 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | ~ 5.5 eV | Indicates chemical reactivity and electronic transition energy. |
| Dipole Moment | ~ 2.0 D | Reflects the overall polarity of the molecule. |
Prediction of Vibrational and Electronic Spectra
DFT calculations can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules. The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching and bending of bonds. These theoretical spectra can be compared with experimental data to confirm the molecule's structure. mdpi.com For this compound, characteristic vibrational modes would include the C-H stretching of the methyl group, ring vibrations of the thiazole core, and the C-I stretching frequency, which is expected to appear at a low wavenumber.
Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.net The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The presence of the iodine atom may lead to a red-shift in the absorption spectrum compared to 2-methylthiazole due to the heavy-atom effect.
Quantum Chemical Insights into Reaction Mechanisms
Beyond static properties, quantum chemistry provides powerful tools to explore the dynamics of chemical reactions. researchgate.net For this compound, this involves characterizing the transition states of its potential reactions and mapping out the corresponding reaction pathways.
Transition State Characterization
A transition state represents the highest energy point along a reaction coordinate and is a critical structure for understanding the kinetics of a reaction. Locating a transition state computationally involves finding a first-order saddle point on the potential energy surface, which has one imaginary vibrational frequency corresponding to the motion along the reaction path. schrodinger.com For reactions involving this compound, such as nucleophilic substitution at the C5 position or metal-catalyzed cross-coupling reactions, identifying the transition state structure would reveal the geometry of the interacting species at the point of bond-making and bond-breaking.
Reaction Pathway Mapping and Energy Barriers
Once a transition state is located, the entire reaction pathway can be mapped using Intrinsic Reaction Coordinate (IRC) calculations. These calculations trace the path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct minima on the potential energy surface.
The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction. A lower activation energy corresponds to a faster reaction rate. For this compound, comparing the energy barriers for different potential reaction pathways, such as those involving the C-I bond versus those involving the thiazole ring itself, can predict the most likely course of a chemical transformation under given conditions. Kinetic studies on the iodination of thiazole and its derivatives have shown that the position of substituents significantly influences reactivity, a phenomenon that can be rationalized through the calculation of reaction energy barriers. researchgate.net
Intermolecular Interactions and Supramolecular Chemistry
The supramolecular architecture of this compound in the solid state would be dictated by a variety of non-covalent interactions. The key functionalities—the thiazole ring, the methyl group, and the iodine atom—would each play a distinct role in the formation of the crystal lattice.
In its pure form, this compound lacks classical hydrogen bond donors (like O-H or N-H). However, it can act as a hydrogen bond acceptor. The nitrogen atom of the thiazole ring, with its lone pair of electrons, is the most probable site for accepting a hydrogen bond. In the presence of suitable donors, such as co-formers in a co-crystal, weak C-H···N hydrogen bonds could be formed. The methyl group's hydrogen atoms could also potentially act as very weak donors to an electronegative atom in an adjacent molecule. In the absence of a crystal structure, the specifics of these interactions remain speculative.
General principles suggest that in a hypothetical co-crystal with a hydrogen bond donor like a carboxylic acid, a strong O-H···N interaction would likely be a primary supramolecular synthon, guiding the crystal packing.
Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species. The iodine atom in this compound is a prime candidate for forming such bonds. The region of positive electrostatic potential on the outermost portion of the iodine atom, known as the σ-hole, can interact favorably with a nucleophilic region on an adjacent molecule.
In a crystal of pure this compound, the nitrogen or sulfur atoms of the thiazole ring of a neighboring molecule could serve as halogen bond acceptors. This would lead to C-I···N or C-I···S interactions, which are well-documented in the crystal engineering of halogenated heterocycles. researchgate.net The strength and geometry of these bonds are influenced by the electronic nature of the acceptor and the polarizability of the iodine atom.
Other significant non-covalent forces would include π-π stacking interactions between the aromatic thiazole rings and van der Waals forces.
Without experimental crystal data from single-crystal X-ray diffraction, a definitive analysis of the crystal packing of this compound is not possible. However, based on the interplay of the potential interactions described above, one could hypothesize a packing arrangement. A combination of halogen bonds (C-I···N/S) and offset π-π stacking of the thiazole rings would likely create a densely packed, stable three-dimensional network.
Halogen Bonding and Other Non-Covalent Interactions
Exploration of Nonlinear Optical (NLO) Properties and Electronic Excitations (TD-DFT)
The investigation of nonlinear optical (NLO) properties and electronic excitations typically employs quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). nih.gov These methods can predict properties like polarizability, hyperpolarizability, and absorption spectra, which are crucial for materials used in optoelectronics.
For a molecule like this compound, the thiazole ring acts as a π-system. The presence of an electron-donating methyl group and a heavy, polarizable iodine atom could influence its NLO response. TD-DFT calculations would be necessary to determine the energies of its electronic transitions (e.g., HOMO to LUMO) and the corresponding oscillator strengths. These transitions are fundamental to understanding the molecule's absorption of light and its potential NLO activity.
A typical computational study would involve:
Optimization of the ground-state geometry of the molecule using DFT.
Calculation of the static and dynamic polarizability (α) and first and second hyperpolarizabilities (β and γ) to evaluate the NLO response.
Performance of TD-DFT calculations to simulate the UV-Vis absorption spectrum and analyze the nature of the electronic transitions.
Given the lack of published data, a hypothetical data table for calculated NLO properties is presented below for illustrative purposes, based on general ranges observed for similar small organic molecules.
Table 1: Hypothetical Calculated NLO and Electronic Properties for this compound
| Property | Hypothetical Value | Unit | Computational Method |
|---|---|---|---|
| Dipole Moment (μ) | 1.5 - 3.0 | Debye | DFT/B3LYP |
| Average Polarizability (α) | 50 - 100 | a.u. | DFT/B3LYP |
| First Hyperpolarizability (β) | 10 - 50 x 10⁻³⁰ | esu | DFT/B3LYP |
| HOMO-LUMO Energy Gap | 4.0 - 5.5 | eV | TD-DFT |
This table is for illustrative purposes only and is not based on actual experimental or computational results for this compound.
Advanced Spectroscopic Characterization of 5 Iodo 2 Methylthiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. longdom.org
Proton (¹H) NMR and Carbon-¹³ (¹³C) NMR Assignments
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide initial structural information.
For 5-iodo-2-methylthiazole , the expected ¹H NMR spectrum would show a singlet for the methyl protons (CH₃) and a singlet for the proton on the thiazole (B1198619) ring (H4). The chemical shifts of these protons are influenced by the electron-withdrawing effect of the iodine atom and the electronic nature of the thiazole ring.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the methyl carbon, the C2, C4, and C5 carbons of the thiazole ring. The carbon attached to the iodine (C5) would show a characteristic upfield shift due to the heavy atom effect.
In derivatives of this compound, the chemical shifts of the thiazole and methyl protons and carbons can be influenced by the nature of the substituent. For example, in ethyl 2-(3-formyl-4-((1-(4-iodophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate, the methyl group protons appear as a singlet at 2.77 ppm, and the corresponding carbon appears at 17.5 ppm. sinaweb.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and its Derivatives
| Compound | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) | Reference |
|---|---|---|---|
| Ethyl 2-(3-formyl-4-((1-(4-iodophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate | 2.77 (s, 3H, CH₃) | 17.5 (CH₃) | sinaweb.net |
| 2-Iodo-2-methylpropane | - | 2 different chemical environments | docbrown.info |
Two-Dimensional NMR Techniques for Structural Confirmation
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of atoms within a molecule. longdom.org These methods spread the NMR information across two frequency dimensions, resolving spectral overlap and revealing correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled (typically through two or three bonds). longdom.orgusask.ca For derivatives of this compound, COSY spectra would confirm the coupling between adjacent protons in substituted side chains.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.comusask.ca This is invaluable for assigning carbon signals based on their attached protons. For instance, the methyl carbon signal can be definitively assigned by its correlation to the methyl proton singlet.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comusask.ca HMBC is crucial for connecting different parts of the molecule, for example, showing the correlation between the methyl protons and the C2 carbon of the thiazole ring, and between the H4 proton and the C2 and C5 carbons. This is particularly useful for establishing the substitution pattern on the thiazole ring.
The application of these 2D NMR techniques provides a robust and detailed structural elucidation of this compound and its derivatives, leaving no ambiguity in the assignment of atoms and their connectivity. durham.ac.uk
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The resulting spectra serve as a unique "fingerprint" for a compound, allowing for its identification and the characterization of its functional groups. americanpharmaceuticalreview.comdocbrown.info
For This compound , the IR and Raman spectra would exhibit characteristic bands corresponding to:
C-H stretching and bending vibrations of the methyl group and the thiazole ring.
C=N and C=C stretching vibrations within the thiazole ring.
C-S stretching vibrations of the thiazole ring.
C-I stretching vibration , which is expected to appear in the far-infrared region (typically 500-600 cm⁻¹).
The positions and intensities of these bands can be influenced by the presence of substituents in derivatives. For example, the introduction of a carbonyl group in a derivative would result in a strong, characteristic C=O stretching band in the IR spectrum. sinaweb.net
Table 2: Characteristic Vibrational Frequencies for Thiazole Derivatives
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| N-H stretching | 3400 | plos.org |
| C-H stretching (sp²) | 3048 | plos.org |
| C-H stretching (sp³) | 2919 | plos.org |
| C=N stretching | 1610 | plos.org |
Differences in the crystal packing of polymorphs can lead to variations in the IR and Raman spectra, making these techniques useful for studying solid-state forms. americanpharmaceuticalreview.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental composition. lcms.cz
In the mass spectrum of This compound , the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. Due to the presence of iodine, a characteristic isotopic pattern would be expected. The fragmentation pattern would likely involve the loss of the iodine atom and cleavage of the thiazole ring.
For derivatives, the mass spectrum can confirm the addition of various substituents. For example, the ESI-MS spectrum of ethyl 2-(3-formyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate showed an [M+H]⁺ peak at m/z 449.28, confirming its molecular weight. sinaweb.net
HRMS is particularly valuable for confirming the elemental formula. For instance, the HRMS (ESI) for 2-((4-Iodophenoxy)methyl)-4-methylthiazole calculated for C₁₁H₁₀INOS [M+H]⁺ was 331.17, with the found value being 331.16, confirming the proposed formula.
Table 3: Mass Spectrometry Data for Thiazole Derivatives
| Compound | Ionization Method | m/z [M+H]⁺ (or M⁺) | Reference |
|---|---|---|---|
| Ethyl 2-(3-formyl-4-((1-(4-iodophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate | ESI-MS | 509.40 | sinaweb.net |
| 5-((2-((4-Isopropylbenzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | MS | 359 (M+1) | nih.gov |
X-ray Diffraction (XRD) for Single-Crystal Structure Determination
For This compound , an XRD analysis would reveal the planarity of the thiazole ring and the orientation of the methyl and iodo substituents. It would also provide details about the intermolecular interactions, such as halogen bonding involving the iodine atom, which can influence the crystal packing. bohrium.com
In a study of a cyclometalated iridium(III) complex containing a 4-(4-bromophenyl)-2-methylthiazole ligand, single-crystal X-ray diffraction revealed various non-covalent interactions, including halogen and chalcogen bonding. bohrium.com Similarly, for derivatives of this compound, XRD can be used to confirm the stereochemistry and conformation of complex structures. The synthesis and single-crystal X-ray diffraction analysis of O-benzenesulfonylated pyrimidines highlighted the role of noncovalent interactions in their supramolecular network. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure of a molecule, particularly the presence of conjugated systems. beilstein-journals.org
The UV-Vis spectrum of This compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the thiazole ring. The position of these absorption maxima (λ_max) can be influenced by the solvent and the presence of substituents.
In a study of thiazole-azo dyes, the UV-Vis spectra showed that the π–π* and n–π* bands were overlapped. The introduction of different substituents led to a shift in the absorption bands. mdpi.com For derivatives of this compound, the nature and position of substituents would be expected to cause shifts in the absorption maxima, providing insights into the electronic effects of these groups on the thiazole chromophore.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethyl 2-(3-formyl-4-((1-(4-iodophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate |
| Ethyl 2-(3-formyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate |
| 2-Iodo-2-methylpropane |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate |
| 5-((2-((4-Isopropylbenzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol |
| 2-((4-Iodophenoxy)methyl)-4-methylthiazole |
| 4-(4-bromophenyl)-2-methylthiazole |
| O-Benzenesulfonylated pyrimidines |
Role in Advanced Organic Synthesis and Scaffold Construction
5-Iodo-2-methylthiazole as a Versatile Building Block in Multi-Step Synthesis
The synthetic utility of this compound is most prominently demonstrated in its application as a substrate in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) complexes, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org This reactivity allows for the sequential and controlled introduction of various substituents onto the thiazole (B1198619) core, facilitating the assembly of complex target molecules.
Key among these transformations are the Suzuki-Miyaura, Sonogashira, and Heck reactions. wikipedia.orgwikipedia.orgwikipedia.org
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the iodo-thiazole with an organoboron species, typically a boronic acid or ester. wikipedia.org It is widely used to introduce aryl or heteroaryl groups at the C5 position of the thiazole ring. The versatility of this method allows for the creation of bi-aryl systems that are common motifs in medicinal chemistry and materials science. mdpi.com
Sonogashira Coupling: This powerful method forms a carbon-carbon bond between the iodo-thiazole and a terminal alkyne. wikipedia.org The resulting alkynylthiazoles are valuable intermediates, as the alkyne moiety can be further elaborated through various transformations, including cycloadditions, reductions, or subsequent coupling reactions.
Heck Reaction: The Heck reaction involves the coupling of the iodo-thiazole with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing stilbene-like structures and extending conjugated systems, which is crucial for the development of organic electronic materials.
The following table summarizes representative cross-coupling reactions applicable to this compound, showcasing the typical conditions and potential products.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl₂, K₂CO₃, DME | 5-Aryl-2-methylthiazole | mdpi.com |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N | 5-Alkynyl-2-methylthiazole | scielo.brsioc-journal.cn |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, KOAc | 5-Vinyl-2-methylthiazole | rug.nl |
Construction of Complex Heterocyclic Frameworks
The ability to functionalize this compound via cross-coupling reactions makes it an ideal starting point for the synthesis of more complex heterocyclic systems. rsc.org By choosing a coupling partner that is itself a heterocycle, chemists can construct bi-heterocyclic and poly-heterocyclic frameworks. These structures are of significant interest as they are prevalent in biologically active natural products and pharmaceutical drugs. bohrium.commdpi.com
For example, a Suzuki-Miyaura coupling between this compound and a thiopheneboronic acid can yield a 2-methyl-5-(thiophen-2-yl)thiazole. mdpi.com Similarly, coupling with boronic acids derived from pyrroles, indazoles, or pyridines allows for the modular assembly of diverse and complex molecular scaffolds. mdpi.comnih.gov This modular approach is highly advantageous in drug discovery, as it allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. researchgate.netresearchgate.net The palladium-catalyzed direct arylation of thiazoles is another powerful technique that complements the use of pre-functionalized halo-thiazoles for building such systems. researchgate.netorganic-chemistry.org
Integration into Macrocyclic and Supramolecular Systems
Macrocycles, cyclic molecules containing large rings (typically 12 or more atoms), represent an important class of compounds with unique therapeutic potential and applications in host-guest chemistry. mdpi.com The synthesis of these large rings is a significant challenge, often requiring high-dilution conditions to favor intramolecular reactions over intermolecular polymerization. This compound can be a key component in strategies to construct thiazole-containing macrocycles.
One powerful approach involves an intramolecular cross-coupling reaction. A linear precursor containing the 2-methylthiazole (B1294427) moiety at one end and a suitable coupling partner (e.g., a terminal alkyne or boronic acid) at the other can be cyclized using palladium catalysis. This strategy has been successfully applied to generate a variety of macrocyclic peptides and peptidomimetics. mdpi.comnih.gov The thiazole ring is often incorporated into these structures to enhance stability, introduce specific conformational constraints, or improve biological activity. nih.govthieme.de Thiazoline-thiazole hybrid macrocycles have been synthesized and shown to have strong binding affinity for certain metal ions. rsc.org
Beyond covalent macrocyclization, the 2-methylthiazole unit can participate in the formation of supramolecular assemblies through non-covalent interactions like hydrogen bonding and π–π stacking. acs.orgresearchgate.netnih.gov The systematic modification of the thiazole core, for which this compound is an ideal precursor, allows for the fine-tuning of these interactions to control the self-assembly of molecules into well-ordered, functional structures like gels or liquid crystals. acs.orgresearchgate.net
Design and Synthesis of Advanced Functional Materials Utilizing the Thiazole Scaffold
The thiazole ring is a valuable component in the design of advanced functional materials due to its electronic properties, thermal stability, and ability to coordinate with metals. sioc-journal.cnnih.gov this compound serves as a programmable building block for creating such materials, as the iodo-group provides a reactive handle for introducing specific functionalities.
In the field of organic electronics, extending the π-conjugated system of a molecule is essential for achieving desired optical and electronic properties. Using Sonogashira and Suzuki couplings, various aryl and alkynyl groups can be attached to the 5-position of the 2-methylthiazole core. This strategy has been employed to synthesize novel liquid-crystalline materials and fluorescent dyes. scilit.com The resulting 2,5-disubstituted thiazoles can exhibit intense light emission, making them suitable for applications in organic light-emitting diodes (OLEDs).
Furthermore, the ability to construct bithiophene or polythiophene structures via coupling reactions is critical for developing n-type organic semiconductors. mdpi.com By incorporating the electron-deficient thiazole unit into these polymer chains, chemists can modulate the electronic properties of the resulting material. The synthesis of such materials often begins with a halogenated heterocycle like this compound, highlighting its foundational role in materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 5-Iodo-2-methylthiazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of thiazole derivatives like this compound can be optimized by selecting catalysts and solvents based on pH requirements. For example, basic catalysts (e.g., DABCO, NaOH) or ionic liquids enhance thiazole formation under basic conditions, reducing reaction time and improving yield compared to acidic catalysts like PTSA . Purification techniques such as recrystallization (ethanol) and catalyst reuse (e.g., Fe₃O₄@FU NPs) are critical for scalability .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for structural confirmation. For instance, ESI-MS (m/z) can detect molecular ions (e.g., M+H⁺ peaks) . High-performance liquid chromatography (HPLC) with TLC monitoring (EtOAc/n-hexane eluent) ensures purity . Cross-referencing with databases like NIST Chemistry WebBook ensures data accuracy .
Q. How does pH stability affect the storage and experimental handling of this compound?
- Methodological Answer : Thiazole derivatives are sensitive to pH shifts. Basic conditions stabilize the thiazole ring, while acidic environments may promote side reactions (e.g., diazole formation). Store the compound in inert, dry conditions and avoid prolonged exposure to acidic solvents during experiments .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic efficiency of ionic liquids in synthesizing this compound?
- Methodological Answer : Ionic liquids act as bifunctional catalysts, stabilizing intermediates via hydrogen bonding while facilitating iodide displacement. Comparative kinetic studies (e.g., monitoring reaction rates under DABCO vs. ionic liquid conditions) reveal a 20–30% yield improvement with ionic liquids due to reduced activation energy .
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations can model iodine’s electrophilic substitution behavior. For example, Fukui indices identify reactive sites for Suzuki-Miyaura coupling, while molecular docking studies predict binding affinities in bioactivity assays . Validate computational results with experimental kinetic data.
Q. How should researchers address contradictory data on the antimicrobial activity of thiazole derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., pH-dependent antimicrobial effects) require systematic controls. Replicate experiments under standardized pH and temperature conditions, and use statistical tools (e.g., ANOVA) to isolate variables. Cross-validate findings with structurally analogous compounds (e.g., 1,3,4-thiadiazole derivatives) .
Q. What protocols ensure safe handling and toxicity evaluation of this compound in biological studies?
- Methodological Answer : Follow OSHA guidelines for iodinated compounds: use fume hoods, PPE, and waste neutralization protocols. For toxicity screening, employ in vitro models (e.g., human cell lines) with ROS (reactive oxygen species) assays and apoptosis markers (e.g., caspase-3 activation). Reference safety data sheets (SDS) for acute exposure thresholds .
Data Contradiction and Validation Strategies
- Example : If synthesis yields vary across studies, compare catalyst loading, solvent purity, and reaction monitoring methods (e.g., TLC vs. GC-MS). Reproduce experiments using controlled variables and report confidence intervals .
- Validation Tool : Use NIST’s spectral libraries to confirm compound identity and rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
